molecular formula C15H15IN4O2 B2516324 Ethyl 7-(4-iodophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 879934-38-0

Ethyl 7-(4-iodophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2516324
CAS No.: 879934-38-0
M. Wt: 410.215
InChI Key: WHRVWJJEGMWCBW-UHFFFAOYSA-N
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Description

Ethyl 7-(4-iodophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C15H15IN4O2 and its molecular weight is 410.215. The purity is usually 95%.
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Scientific Research Applications

Tuberculostatic Activity

Ethyl 7-(4-iodophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is structurally analogous to compounds with promising antituberculous properties. Research shows that derivatives synthesized from various aromatic or hetaromatic aldehydes, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine have been evaluated for their tuberculostatic activity, offering insights into structure-activity relations (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).

Antitumor Activities

A novel compound within this chemical family has been synthesized and its mechanism studied, showing significant in vitro antitumor activities against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines, indicating high potency compared to the standard antitumor drug Cisplatin. This highlights the potential of such compounds in cancer therapy research (Gomha, Muhammad, & Edrees, 2017).

Chemical Synthesis and Reactions

The compound's chemical structure allows for various reactions and transformations, leading to the creation of new heterocyclic systems with potential biological activities. For instance, the synthesis process involves reactions with different reagents to produce compounds that have been tested against a range of microorganisms, showing in some cases excellent biocidal properties (Youssef, Abbady, Ahmed, & Omar, 2011).

Novel Synthetic Protocols

Innovative additives have been introduced for the ecofriendly preparation of ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate derivatives, demonstrating the compound's versatility in green chemistry applications. These methodologies avoid the use of hazardous materials and simplify the work-up process, showcasing the compound's role in the development of safer, more sustainable chemical syntheses (Khaligh, Mihankhah, Titinchi, Shahnavaz, & Johan, 2020).

Properties

IUPAC Name

ethyl 7-(4-iodophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15IN4O2/c1-3-22-14(21)12-9(2)19-15-17-8-18-20(15)13(12)10-4-6-11(16)7-5-10/h4-8,13H,3H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRVWJJEGMWCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15IN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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